molecular formula C9H15Cl2N3O2S B1455853 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 1354963-80-6

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No. B1455853
M. Wt: 300.2 g/mol
InChI Key: FIZZFLOHDGPAPS-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride” is a compound with the CAS Number: 2402831-17-6 . It has a molecular weight of 314.24 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “2-((4-methylpiperazin-1-yl)methyl)thiazole-4-carboxylic acid dihydrochloride” and its InChI code is "1S/C10H15N3O2S.2ClH/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15;;/h7H,2-6H2,1H3,(H,14,15);2*1H" .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 314.24 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Cardioprotective Activity : A study by Drapak et al. (2019) explored the synthesis of 2-arylimino-1,3-thiazole derivatives, which included a compound similar to 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride. They found these compounds to have moderate to high cardioprotective effects on isolated rat aorta rings, suggesting potential as cardioprotective agents (Drapak et al., 2019).

  • Synthesis of Amides : Koroleva et al. (2011) reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This research contributes to the understanding of the chemical properties and potential applications of compounds related to 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride (Koroleva et al., 2011).

  • Antitubercular Activity : Foks et al. (2004) synthesized derivatives including (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which were tested for tuberculostatic activity. These compounds, related to the one , showed potential for treating tuberculosis (Foks et al., 2004).

  • Antimicrobial and Antiurease Activities : Başoğlu et al. (2013) conducted a study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a 1,3-thiazole nucleus. They found these compounds to possess antimicrobial and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu et al., 2013).

  • Synthesis for PET Imaging : Wang et al. (2018) synthesized a compound similar to 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride for use in PET (Positron Emission Tomography) imaging, highlighting its potential in medical diagnostics (Wang et al., 2018).

  • Anticancer Activity : Liu et al. (2011) developed 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, including a compound with a similar structure to the one , showing high antiproliferative potency against leukemia cells, indicating potential as an anti-cancer drug (Liu et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “H302: Harmful if swallowed”, “H315: Causes skin irritation”, “H319: Causes serious eye irritation”, and "H335: May cause respiratory irritation" . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.2ClH/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14;;/h6H,2-5H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZZFLOHDGPAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

CAS RN

1354963-80-6
Record name 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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